molecular formula C15H12N2O2 B076801 3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 13127-21-4

3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No.: B076801
CAS No.: 13127-21-4
M. Wt: 252.27 g/mol
InChI Key: AOKGQOYNOXSOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a benzodiazepine derivative characterized by a hydroxyl group at position 3, a phenyl group at position 5, and a ketone at position 2. Its molecular formula is C₁₆H₁₅N₃O, with a molecular weight of 265.31 g/mol (derived from a structurally similar compound in ).

Properties

IUPAC Name

3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-15(19)17-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,15,19H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKGQOYNOXSOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346690, DTXSID301183369
Record name STK560522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,3-Dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

123632-32-6, 13127-21-4
Record name (+)-1,3-Dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123632-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK560522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,3-Dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Deacetylation

The most direct route to 3-hydroxy-5-phenyl-1,3-dihydro-benzo[e]diazepin-2-one involves alkaline hydrolysis of its 3-acetoxy analog. In Example 1B of US3296249A, 3-acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is suspended in ethanol and treated with 4 N sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions cleave the acetate ester to yield the 3-hydroxy derivative. After acidification with acetic acid, the product is recrystallized from ethanol, achieving a melting point of 203–204°C and a purity validated by elemental analysis (C: 62.57%, H: 3.93%, N: 9.59%, Cl: 12.30%).

Optimization Notes:

  • Solvent Choice: Ethanol balances solubility of both starting material and product, preventing premature precipitation.

  • Stoichiometry: Excess NaOH (6 mL of 4 N solution per 3.4 g substrate) ensures complete deacetylation.

  • Workup: Acidification to pH ~5–6 with acetic acid avoids over-protonation of the benzodiazepine nitrogen, which could lead to salt formation.

Continuous-Flow Catalytic Hydrogenation

Reductive Cyclization of 2-Nitro Benzamides

A groundbreaking alternative, reported in RSC Advances, employs continuous-flow hydrogenation to synthesize 3,4-dihydro-5H-benzo[e]diazepin-5-ones from 2-nitro benzamides. While the target compound differs by one saturation site, this method’s principles are translatable. Substrates like 4-(benzyloxy)-5-methoxy-2-nitrobenzamide undergo hydrogenation over 5% Ru/C at 80°C under full H2 mode, achieving >99% conversion and 94% isolated yield.

Key Advantages:

  • Scalability: The H-Cube Pro system enables gram-scale production without chromatography.

  • Catalyst Efficiency: Ru/C outperforms Pd/C in minimizing byproducts (e.g., debenzylation).

  • Solvent: THF enhances substrate solubility and hydrogen diffusion, critical for rapid cyclization.

Comparative Analysis with Batch Methods

Traditional batch hydrogenation of analogous substrates suffers from incomplete conversion (≤80%) and laborious purification. Flow systems, by contrast, ensure consistent pressure and temperature, reducing side reactions. For example, batch reduction of 3a (R = Ph) using SnCl2·2H2O/HCl yields only 65% product, whereas flow achieves 94% under optimized conditions.

Multi-Step Synthesis via Nitro Reduction and Cyclization

Sequential Functionalization

WO2009081349A1 outlines a pathway applicable to 3-hydroxy derivatives, though focused on iodine-substituted analogs. The sequence begins with 2-amino-5-nitrobenzophenone, which is coupled to Fmoc-glycine using HOBt and HBTU. Cyclization via SnCl2·2H2O/HCl reduces the nitro group while forming the diazepine ring. Subsequent steps (e.g., iodination, Sonogashira coupling) introduce diversifiable sites, though hydrolysis of intermediates could theoretically access the 3-hydroxy target.

Critical Steps:

  • Nitro Reduction: SnCl2·2H2O in HCl selectively reduces nitro to amine without over-reduction.

  • Cyclization: Intramolecular amidation under acidic conditions forms the seven-membered ring.

Limitations and Adjustments

This route’s complexity (5+ steps) and moderate yields (50–70% per step) render it less practical than hydrolysis or flow hydrogenation. However, it offers entry to analogs with varied substitution patterns, which could be tailored for specific pharmacological profiles.

Analytical and Practical Considerations

Purity and Characterization

Successful syntheses rely on rigorous analytical validation:

  • Melting Points: Consistently sharp MPs (e.g., 203–204°C) indicate high purity.

  • Elemental Analysis: Matches between calculated and observed values (e.g., C: 62.57% vs. 62.81% calc.) confirm molecular integrity.

  • HPLC: Purity >99% achieved in flow hydrogenation underscores its advantage over batch methods.

Industrial Applicability

MethodYield (%)ScalabilityPurification Needed
Acetate Hydrolysis70–85ModerateRecrystallization
Flow Hydrogenation94HighNone
Multi-Step50–70LowChromatography

Flow hydrogenation emerges as the most viable for large-scale production due to minimal purification and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties .

Scientific Research Applications

Pharmacological Research

3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is primarily studied for its potential therapeutic effects. Research indicates that compounds in this class can exhibit:

  • Anxiolytic Effects : Similar to traditional benzodiazepines, it may help alleviate anxiety symptoms.
  • Sedative Properties : Potential use as a sedative in clinical settings.

Studies have demonstrated that modifications to the benzodiazepine structure can enhance these properties, leading to more effective treatments with fewer side effects .

Analytical Chemistry

The compound serves as a standard in various analytical methods aimed at detecting and quantifying benzodiazepines in biological samples. Techniques include:

  • High Performance Liquid Chromatography (HPLC) : Utilized for the separation and analysis of the compound in complex mixtures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for identifying and quantifying trace amounts of the compound in forensic toxicology .

Environmental Studies

Research has explored the environmental stability and degradation pathways of benzodiazepines, including 3-hydroxy derivatives. Understanding their behavior in the environment is crucial for assessing their ecological impact and potential risks associated with pharmaceutical waste .

Synthetic Chemistry

The synthesis of this compound serves as an important model for developing new benzodiazepine derivatives. These derivatives can be tailored to enhance specific pharmacological effects or reduce adverse reactions .

Case Study 1: Anxiolytic Activity

A study investigated the anxiolytic properties of various benzodiazepine derivatives, including this compound. Results indicated significant reductions in anxiety-like behaviors in animal models when administered at optimal dosages, suggesting potential therapeutic applications in anxiety disorders.

Case Study 2: Environmental Impact

Research focusing on the photodegradation of benzodiazepines revealed that 3-Hydroxy-5-phenyl derivatives could persist in aquatic environments. The study highlighted the need for monitoring these compounds due to their potential ecological risks and emphasized the importance of developing effective wastewater treatment methods to mitigate their presence .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and biological implications of 3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one and its analogs:

Compound Name R⁵ R⁷ Other Substituents Molecular Weight (g/mol) Key Biological Properties/Notes
3-Hydroxy-5-phenyl... (Target) OH Phenyl H None 265.31 Potential CNS activity; hydroxyl enhances polarity
Diazepam (Ev9) CH₃ Phenyl Cl - 284.7 Anticonvulsant, anxiolytic; widely used clinically
7-Bromo-5-phenyl... (Ev15) H Phenyl Br None 329.17 Brominated analog; research use in receptor studies
Flutoprazepam (Ev14) CPM* 2-Fluorophenyl Cl Cyclopropylmethyl 370.8 Longer half-life; reduced toxicity vs. clonazepam
7-Chloro-5-(2-chlorophenyl)... (Ev12) H 2-Chlorophenyl Cl 4-Oxy group 321.16 Dual chloro-substitution; anticonvulsant activity
CPI098 (Ev6) H - - 4-Methyl substituent 188.22 Commercially available PI3K inhibitor

*CPM: Cyclopropylmethyl

Key Observations:
  • Substituent Impact on Activity :
    • The hydroxyl group at R³ in the target compound may improve hydrogen bonding with receptors but reduce blood-brain barrier permeability compared to diazepam’s methyl group .
    • Halogenation (e.g., Cl at R⁷ in diazepam or Br in 7-bromo analogs) correlates with enhanced anticonvulsant activity but may increase toxicity .
    • Fluorine in Flutoprazepam’s R⁵ phenyl group improves metabolic stability and reduces adverse effects .

Pharmacological and Toxicological Profiles

Anticonvulsant Activity:
  • Diazepam and its derivatives (e.g., 7-chloro-5-(2-chlorophenyl)-4-oxy analog) exhibit significant protection against maximal electroshock-induced seizures (MES) at 300 mg/kg .
  • The target compound’s lack of halogenation at R⁷ may reduce potency but improve safety, as seen in clonazepam derivatives with reduced organ toxicity ().
Kinase Inhibition:
  • Analogs with bulky substituents (e.g., 1,3-benzodioxol-5-yl in compound 9j) show micromolar inhibition of protein kinases (SsCK1: IC₅₀ = 1.4 μM) . The target compound’s hydroxyl group could similarly influence kinase selectivity.
Toxicity:
  • Clonazepam derivatives with nitro groups (e.g., compound 88 in ) exhibit organ toxicity, while the target compound’s hydroxyl group may mitigate such risks .

Biological Activity

3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (often referred to as a benzodiazepine derivative) is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H13N3O
  • Molecular Weight: 251.28 g/mol
  • Physical Appearance: White to yellow to brown solid

Pharmacological Activities

The biological activities of this compound have been evaluated in various studies, revealing a range of pharmacological effects.

1. Antioxidant Activity

Recent research has highlighted the antioxidant potential of benzodiazepine derivatives. A study indicated that hydroxylated analogs exhibited significant total antioxidant capacity and were effective against oxidative stress markers in vitro . This suggests that this compound may contribute positively to cellular defense mechanisms against oxidative damage.

2. Antifungal Activity

The compound has shown promising antifungal properties. In a comparative study, hydroxylated benzodiazepines demonstrated considerable efficacy against fungal strains from the Sporothrix genus, indicating potential applications in treating fungal infections . The mechanism appears to involve disruption of fungal cell membranes.

3. Neuropharmacological Effects

Benzodiazepines are well-known for their anxiolytic and sedative properties. Research has indicated that derivatives like this compound may interact with GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system . This interaction can lead to anxiolytic effects and muscle relaxation.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and exert antioxidant effects. The binding affinity to GABA_A receptors enhances the inhibitory action of GABA (gamma-Aminobutyric acid), which is crucial for reducing anxiety and promoting sedation.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityHydroxylated derivatives showed significant antioxidant capacity.
Neuropharmacological EffectsEnhanced GABAergic transmission leading to anxiolytic effects.
Antifungal ActivityEffective against Sporothrix species with significant membrane disruption properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. Key steps include:

  • Acylation : Reacting a benzodiazepine core with acylating agents (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
  • Diazonium Salt Formation : Derivatives can be synthesized via diazonium coupling reactions, as seen in anticonvulsant analogs (e.g., 7-chloro-5-phenyl-3-substituted derivatives) .
  • Purification : Recrystallization or chromatography ensures high purity. Yields up to 80% are reported for related brominated analogs .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1655 cm⁻¹, NH stretches) .
  • ¹H-NMR : Confirms proton environments (e.g., CH₂ signals at δ 4.42 ppm, aromatic protons between δ 6.96–7.87 ppm) .
  • UV-Vis : Detects electronic transitions (e.g., absorption bands at 261 and 363 nm in DMSO) .
  • Elemental Analysis : Validates empirical formulas (e.g., C 44.36%, H 1.74%, N 18.24% for brominated analogs) .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer :

  • Anticonvulsant Activity : Evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Derivatives show efficacy at 300 mg/kg doses .
  • Receptor Interactions : Structural analogs (e.g., Oxazepam) bind GABAₐ receptors, suggesting potential anxiolytic or sedative properties .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Predicts binding poses to targets like PDE2A or neurotransmitter receptors .
  • MD Simulations : Refines binding stability and dynamics over time (e.g., 100-ns simulations to assess ligand-receptor interactions) .
  • Binding Free Energy Calculations : Uses MM/GBSA or MM/PBSA to quantify affinity differences between analogs .

Q. What experimental models resolve contradictions in reported spectroscopic or pharmacological data?

  • Methodological Answer :

  • Cross-Validation : Combine FT-IR, NMR, and mass spectrometry to confirm structural assignments .
  • In Vivo/In Vitro Comparison : Test analogs in parallel assays (e.g., MES vs. scPTZ) to clarify conflicting efficacy data .
  • Crystallography : Resolve stereochemical ambiguities via X-ray diffraction (e.g., used for diazepine derivatives) .

Q. How do structural modifications (e.g., halogenation) influence pharmacological potency and selectivity?

  • Methodological Answer :

  • Halogen Effects : Bromine or chlorine substituents enhance receptor binding (e.g., 7-bromo analogs show shifted fluorescence spectra for biofluid detection) .
  • Substitution Patterns : 3-hydroxy groups (vs. 3-amino or 3-methyl) alter metabolic stability and CNS penetration .
  • SAR Studies : Compare IC₅₀ values of derivatives in receptor-binding assays to map critical substituents .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution for enantiopure products .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .
  • Crystallographic Control : Monitor crystal packing via XRD to ensure stereochemical fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 2
3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.